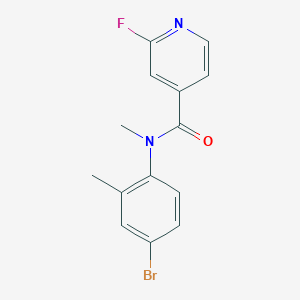
N-(4-bromo-2-methylphenyl)-2-fluoro-N-methylpyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-2-methylphenyl)-2-fluoro-N-methylpyridine-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and medicinal chemistry. This compound belongs to the pyridine carboxamide family and is commonly known as BMS-986177.
Mécanisme D'action
The mechanism of action of N-(4-bromo-2-methylphenyl)-2-fluoro-N-methylpyridine-4-carboxamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, such as phosphodiesterase 4 (PDE4) and phosphodiesterase 7 (PDE7). This leads to an increase in the levels of cyclic adenosine monophosphate (cAMP), which plays a crucial role in various cellular processes.
Biochemical and physiological effects:
N-(4-bromo-2-methylphenyl)-2-fluoro-N-methylpyridine-4-carboxamide has been shown to have several biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). It has also been shown to reduce the infiltration of immune cells, such as T cells and macrophages, into inflamed tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(4-bromo-2-methylphenyl)-2-fluoro-N-methylpyridine-4-carboxamide in lab experiments is its high potency and selectivity. It has been found to have a low toxicity profile and can be easily synthesized in large quantities. However, one of the limitations is the lack of information regarding its long-term effects and potential side effects.
Orientations Futures
There are several future directions for the study of N-(4-bromo-2-methylphenyl)-2-fluoro-N-methylpyridine-4-carboxamide. One of the areas of interest is its potential application in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. It has also been suggested that this compound could be used in combination with other drugs to enhance their therapeutic effects. Additionally, further research is needed to understand the mechanism of action of N-(4-bromo-2-methylphenyl)-2-fluoro-N-methylpyridine-4-carboxamide and its potential applications in other areas of medicine.
In conclusion, N-(4-bromo-2-methylphenyl)-2-fluoro-N-methylpyridine-4-carboxamide is a promising compound that has shown potential as a therapeutic agent in various diseases. Its high potency and selectivity make it an attractive candidate for drug discovery and medicinal chemistry. Further research is needed to fully understand its mechanism of action and potential applications in medicine.
Méthodes De Synthèse
The synthesis of N-(4-bromo-2-methylphenyl)-2-fluoro-N-methylpyridine-4-carboxamide is a multi-step process that involves the reaction of various reagents. The synthetic route includes the reaction of 4-bromo-2-methylbenzoic acid with thionyl chloride, followed by the reaction with 2-fluoro-4-methylpyridine in the presence of triethylamine. The final step involves the reaction of the intermediate with N-methylamine to yield the desired product.
Applications De Recherche Scientifique
N-(4-bromo-2-methylphenyl)-2-fluoro-N-methylpyridine-4-carboxamide has shown potential as a therapeutic agent for the treatment of various diseases. It has been studied extensively for its application in the field of oncology, where it has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its potential application in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.
Propriétés
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2-fluoro-N-methylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrFN2O/c1-9-7-11(15)3-4-12(9)18(2)14(19)10-5-6-17-13(16)8-10/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMIHNXNTZDAALS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)N(C)C(=O)C2=CC(=NC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-methylphenyl)-2-fluoro-N-methylpyridine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(3S,5R)-3-(Aminomethyl)-4,5-dimethylmorpholin-3-yl]methanol](/img/structure/B2843283.png)
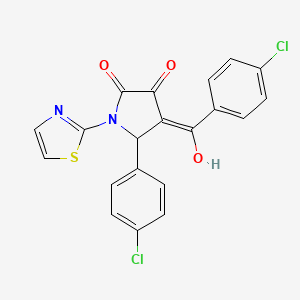
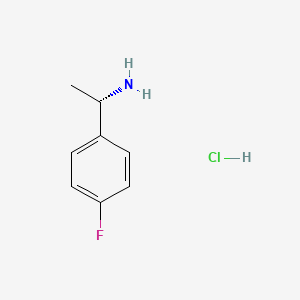
![(E)-3-(2-chlorophenyl)-2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,3-thiazol-2-yl}-2-propenenitrile](/img/structure/B2843287.png)

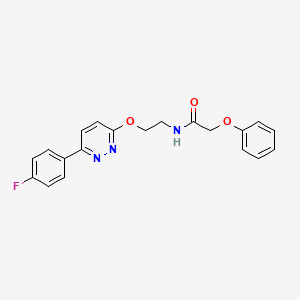

![methyl (2Z)-2-[(4-tert-butylphenyl)sulfonyl]-3-[(4-ethoxyphenyl)amino]acrylate](/img/structure/B2843295.png)
![4,4'-(5'-(4-(1H-pyrazol-4-yl)phenyl)-[1,1':3',1''-terphenyl]-4,4''-diyl)bis(1H-pyrazole)](/img/structure/B2843296.png)
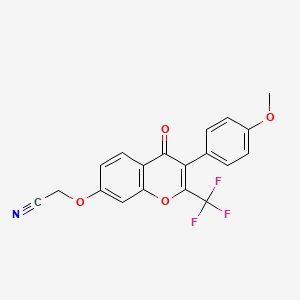
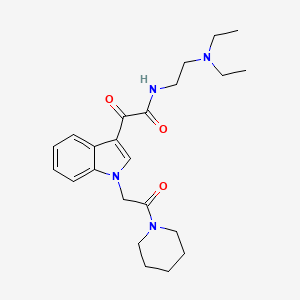
![N-[2-[1-(2-naphthalen-1-yloxyethyl)benzimidazol-2-yl]ethyl]acetamide](/img/structure/B2843303.png)